Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate
Description
Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate is a fluorinated aromatic ester characterized by a hydroxyl group at the para position of a difluorinated benzene ring and a branched ester moiety.
Properties
IUPAC Name |
ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c1-3-17-12(16)7(2)4-8-5-9(13)11(15)10(14)6-8/h5-7,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZNQKBGCOTNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC(=C(C(=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A compound with a similar structure, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (dfhbi), is known to be a synthetic analog of the gfp fluorophore. It is used in various biochemical studies.
Mode of Action
Dfhbi, a structurally similar compound, fluoresces when it is fixed in a planar conformation
Biochemical Pathways
Dfhbi, a structurally similar compound, is known to be used in various biochemical studies
Pharmacokinetics
A structurally similar compound, 3,5-difluoro-4-methoxyphenylacetic acid, is reported to have high gi absorption and is bbb permeant
Biological Activity
Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate, also known as ethyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate, is an organic compound with significant biological activity. This article explores its potential applications in various fields, including medicinal chemistry and pharmacology, supported by research findings and case studies.
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition: The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Binding Affinity: The difluoro groups enhance the compound’s binding affinity to biological targets.
- Hydrolysis: The ester moiety can undergo hydrolysis to release the active acid form which interacts with biological targets.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of compounds related to this compound. For instance:
- A derivative of this compound showed significant antiproliferative action against various human cancer cell lines (HeLa, HCT116, HT29, MDA-MB-231, MCF-7). The IC50 values ranged from 5.58 to 11.13 μM, indicating remarkable anticancer activity .
- The mechanism involved the induction of mitochondrial apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins (Bax and Bcl-2), along with activation of Caspase 3 .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. It is believed that the difluorohydroxy group contributes to reducing inflammation by inhibiting specific inflammatory pathways. In preclinical models, derivatives have shown effectiveness in reducing inflammatory markers and improving outcomes in conditions like arthritis .
Case Studies and Research Findings
Synthesis and Applications
The synthesis of this compound typically involves:
- Reaction of 3,5-difluoro-4-hydroxybenzaldehyde with ethyl bromoacetate.
- Use of potassium carbonate as a base under reflux conditions in an organic solvent like ethanol.
- Purification via recrystallization or chromatography.
This compound's unique structure makes it valuable for further research into drug development for cancer therapy and anti-inflammatory treatments.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs in Flavor and Aroma Chemistry
Ethyl 3-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropanoate shares functional group similarities with short-chain esters like ethyl 2-methylpropanoate, a key aroma compound in fruits and beverages. For example:
- Ethyl 2-methylpropanoate (CAS: 97-62-1) is a major contributor to the aroma of mangoes and grape juices, with odor activity values (OAVs) exceeding thresholds of 0.1 µg/L in aqueous solutions .
- This compound differs by the addition of fluorine atoms and a hydroxylated aromatic ring, which likely reduces volatility but enhances bioactivity or binding affinity in biochemical systems .
Table 1: Key Structural and Functional Differences
Fluorinated Analogs and Bioactivity
Fluorinated analogs such as (5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one (ZINC218483872) exhibit structural motifs that enhance binding to biological targets. These compounds are often explored for aptamer development or enzyme inhibition due to fluorine’s electronegativity and the aromatic system’s planar geometry .
Table 2: Fluorinated Structural Analogs from the ZINC Database
| Zinc ID | Compound Name (IUPAC) | CAS Number | PubChem CID |
|---|---|---|---|
| ZINC218483872 | (5E)-5-[(3,5-Difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one | 1420815-34-4 | 71492924 |
| ZINC811701546 | (3E)-3-[(3,5-Difluoro-4-hydroxyphenyl)methylidene]-1H-indol-2-one | NA | NA |
These analogs highlight the role of fluorine and hydroxyl groups in modulating solubility, stability, and intermolecular interactions compared to non-fluorinated esters like ethyl 2-methylpropanoate.
Metabolic and Volatile Compound Profiling
In plant metabolism studies, ethyl 2-methylpropanoate and related esters are critical markers for cultivar differentiation. For instance:
- In vegetable soybeans, ethyl 2-methylpropanoate is a dominant ester (9/15 acetyl esters) with variable abundance across cultivars, influencing flavor profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
